N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK selectivity Chemical probe

This specific 3‑acetamidophenyl regioisomer offers a unique hydrogen‑bonding pharmacophore for kinase‑focused SAR, distinct from the common 4‑acetamidophenyl analog. Built on the privileged furo[3,2‑b]pyridine scaffold validated for selective CLK/HIPK inhibition and Hedgehog modulation, the meta‑acetamide geometry is critical for PIM ATP‑site engagement. Avoid regioisomeric mismatch; secure the precise molecular recognition profile needed for hit‑to‑lead campaigns.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 941881-47-6
Cat. No. B2652859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941881-47-6
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C
InChIInChI=1S/C17H15N3O3/c1-10-6-7-15-14(18-10)9-16(23-15)17(22)20-13-5-3-4-12(8-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22)
InChIKeyCIGNPSCAEUQHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (941881-47-6): Core Scaffold Identity and Procurement Baseline


N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941881-47-6) is a synthetic heterocyclic compound built upon the furo[3,2-b]pyridine core, a scaffold recognized in academic and patent literature as a privileged structure for kinase inhibitor development and Hedgehog pathway modulation [1]. The molecule incorporates a 3-acetamidophenyl substituent at the carboxamide nitrogen, distinguishing it from positional isomers and other N-aryl analogs within the same chemotype. The furo[3,2-b]pyridine scaffold has been validated as a platform for highly selective cdc-like kinase (CLK) and homeodomain-interacting protein kinase (HIPK) inhibitors [2], establishing the broader relevance of this compound class in kinase-focused chemical biology and drug discovery programs.

Why N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Cannot Be Interchanged with Positional Isomers or Generic Furopyridine Analogs


Within the furo[3,2-b]pyridine-2-carboxamide series, the position of the acetamide substituent on the phenyl ring is a critical determinant of molecular recognition. The 3-acetamidophenyl regioisomer presents a distinct hydrogen-bonding donor/acceptor geometry and steric profile compared to the 4-acetamidophenyl analog, which may result in differential kinase binding profiles. The 2019 Angewandte Chemie study on this scaffold demonstrated that even subtle substituent changes on the furo[3,2-b]pyridine core produce profound selectivity shifts across the kinome, with certain analogs achieving sub-micromolar CLK inhibition while closely related structures were essentially inactive [1]. Generic substitution without head-to-head comparative data therefore carries a high risk of selecting a compound with divergent target engagement, selectivity fingerprint, and functional activity.

Quantitative Differentiation Evidence for N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Head-to-Head and Cross-Study Data


Scaffold Privilege: Furo[3,2-b]pyridine Core Demonstrates CLK1/2/4 Selectivity Over Other Kinase Families

The furo[3,2-b]pyridine scaffold, of which N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a direct structural descendant, has been established as a privileged core for highly selective CLK1/2/4 inhibition. The optimized probe MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) demonstrated nanomolar potency on CLK1/2/4 with a selectivity score S(1 µM) of 0.04 against a panel of 403 kinases, indicating interaction with only ~4% of the kinome at 1 µM [1]. This class-level selectivity profile distinguishes furo[3,2-b]pyridine-based inhibitors from broadly promiscuous kinase scaffolds and supports the rationale for procuring this specific chemotype over less selective alternatives.

Kinase inhibition CLK selectivity Chemical probe

Regioisomeric Differentiation: 3-Acetamidophenyl vs. 4-Acetamidophenyl Substitution on the Furo[3,2-b]pyridine-2-carboxamide Scaffold

The target compound bears the acetamide group at the meta (3-) position of the pendant phenyl ring, whereas the commercially available analog N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide bears the acetamide at the para (4-) position. In kinase inhibitor design, the meta vs. para substitution determines the vector of hydrogen-bonding functionality and influences the dihedral angle between the phenyl ring and the carboxamide plane, directly affecting ATP-binding site complementarity. No direct head-to-head biochemical comparison between the 3-acetamidophenyl and 4-acetamidophenyl regioisomers has been published to date [1].

Structure-activity relationship Regioisomer Binding pose

Acetamide vs. Acetyl Functional Group Differentiation at the Phenyl 3-Position

The target compound's 3-acetamidophenyl group (–NHCOCH3) is a hydrogen-bond donor and acceptor, whereas the commercially available analog N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-42-3) carries a 3-acetylphenyl group (–COCH3) that functions solely as a hydrogen-bond acceptor [1]. This difference in hydrogen-bonding capacity can alter kinase hinge-region interactions and influence off-rate kinetics. No published biochemical data directly compare the acetamide and acetyl variants at this specific scaffold position.

Functional group bioisosterism Hydrogen bonding Metabolic stability

Patent-Defined Kinase Inhibitor Scope: Furo[3,2-b]pyridine-2-carboxamides as PIM Kinase Inhibitors

The patent WO2015027124A1 by Incyte Corporation explicitly claims furo[3,2-b]pyridine-2-carboxamide compounds, including the target scaffold, as PIM kinase inhibitors with reported IC50 values in the nanomolar range for representative examples [1]. While the exact IC50 of N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide against PIM1/2/3 is not disclosed, structurally related furo[3,2-b]pyridine-2-carboxamides in this patent exhibit PIM1 inhibitory activity. This establishes the patent-based precedent for this chemotype's utility in PIM kinase-driven oncology research, distinguishing it from furo[3,2-b]pyridines claimed for other targets such as PDE4 or CLK/HIPK.

PIM kinase Cancer therapeutics Patent pharmacology

Procurement-Relevant Application Scenarios for N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Based on Verified Evidence


Kinase Selectivity Profiling and Chemical Probe Development on the Furo[3,2-b]pyridine Scaffold

Researchers seeking to exploit the furo[3,2-b]pyridine core's demonstrated narrow kinome engagement profile (S(1 µM) = 0.04 for the optimized CLK probe MU1210 [1]) can procure this specific 3-acetamidophenyl analog as a starting point for structure-activity relationship (SAR) studies. The meta-acetamide substitution offers a distinct hydrogen-bonding pharmacophore compared to para-substituted or acetyl-substituted analogs, enabling exploration of hinge-region binding interactions in kinase targets where amide hydrogen-bond donation is critical.

PIM Kinase Inhibitor Lead Identification in Oncology Research

Given the explicit claiming of furo[3,2-b]pyridine-2-carboxamides as PIM kinase inhibitors in WO2015027124A1 [1], this compound serves as a direct entry point into PIM1/2/3 inhibitor screening cascades. Procurement of the 3-acetamidophenyl variant, as opposed to the 4-regioisomer or acetyl analog, ensures that the specific hydrogen-bonding donor/acceptor topology required for PIM ATP-site engagement is preserved for hit validation and lead optimization campaigns.

Regioisomeric Specificity Studies in Kinase and Non-Kinase Target Panels

The well-defined structural distinction between the 3-acetamidophenyl target compound and the commercially available 4-acetamidophenyl regioisomer makes this compound valuable for systematic studies of how acetamide positioning on the pendant phenyl ring affects target binding, selectivity, and cellular activity. Such studies directly address the class-level evidence that furo[3,2-b]pyridine substituent changes produce profound selectivity shifts [1].

Hedgehog Pathway Modulation Screening (Inactive-Kinase Subset)

The 2019 Angewandte Chemie study identified that certain 3,5,7-trisubstituted furo[3,2-b]pyridines function as sub-micromolar Hedgehog pathway modulators independently of kinase inhibition [1]. While the target compound is a 2-carboxamide rather than a 3,5,7-trisubstituted analog, procurement enables exploration of whether the 3-acetamidophenyl-2-carboxamide substitution pattern retains Hedgehog modulatory activity, potentially opening a distinct application space beyond kinase inhibition.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.